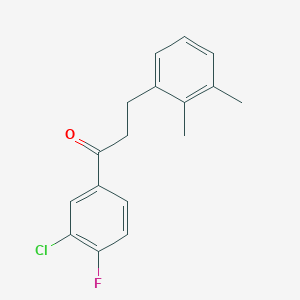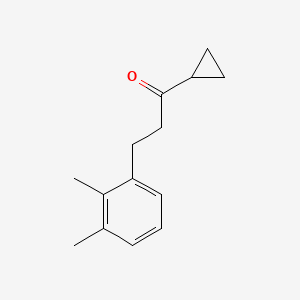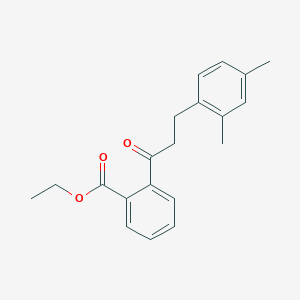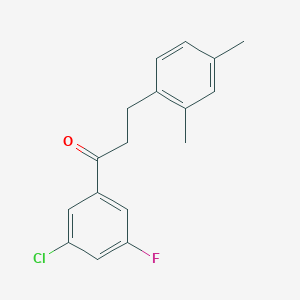
4-oxo-4-(3,4,5-trifluorophényl)butyrate d'éthyle
Vue d'ensemble
Description
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (EOPB) is a synthetic compound that has been studied extensively for its potential applications in the field of science and medicine. It is a highly potent compound with a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied as a potential therapeutic agent for a number of diseases, including cancer, arthritis, and infectious diseases. EOPB has also been investigated for its potential use in laboratory experiments, as it can be used to induce a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Cristallographie
Le composé a été étudié dans le domaine de la cristallographie . La structure cristalline d'un composé similaire, le 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate d'éthyle, a été analysée et publiée . Cette recherche peut fournir des informations précieuses sur les propriétés structurelles du « 4-oxo-4-(3,4,5-trifluorophényl)butyrate d'éthyle ».
Activité antitumorale
Le composé a des applications potentielles dans la recherche sur le cancer. Des composés similaires, tels que les 3-méthyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tétrazine-8-carboxylates et -carboxamides, ont été synthétisés et évalués pour leur inhibition de la croissance dans les lignées cellulaires de tumeurs solides humaines et de leucémie HL-60 . Cela suggère que le « this compound » pourrait également avoir une activité antitumorale potentielle.
Activité antiproliférative
Le composé présente des effets antiprolifératifs significatifs contre certaines lignées cellulaires . Cette propriété pourrait être utile dans le développement de nouveaux traitements pour les maladies caractérisées par une prolifération cellulaire anormale.
Activité antivirale
Des composés ayant des structures similaires ont montré une activité antivirale contre le virus de la maladie de Newcastle . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antiviraux.
Méthodes de synthèse
Le composé peut être synthétisé à l'aide de diverses méthodes. Par exemple, il peut être cultivé par la méthode de diffusion de vapeur . Comprendre ces méthodes de synthèse peut aider à la production à grande échelle du composé à des fins de recherche ou thérapeutiques.
Solubilité
Le composé présente une solubilité dans l'eau considérablement améliorée . Cette propriété est cruciale pour son utilisation potentielle dans les systèmes de délivrance de médicaments.
Analyse Biochimique
Biochemical Properties
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. The trifluorophenyl group can enhance the compound’s binding affinity to these enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can result in toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by dehydrogenases and transferases, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall activity and effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate in biological systems. Additionally, the presence of the trifluorophenyl group can affect the compound’s metabolic stability and rate of degradation .
Transport and Distribution
The transport and distribution of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can impact its activity and effects on cellular function .
Subcellular Localization
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can localize to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria. The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. The activity and function of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can vary depending on its localization within the cell. For example, its interaction with nuclear proteins can affect gene expression, while its presence in the mitochondria can influence cellular metabolism .
Propriétés
IUPAC Name |
ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQXXBFZFLIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645589 | |
| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-49-3 | |
| Record name | Ethyl 3,4,5-trifluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















